methyl3-[3-(methanesulfonyloxy)-1H-indazol-1-yl]propanoate
CAS No.: 2567497-98-5
Cat. No.: VC7379719
Molecular Formula: C12H14N2O5S
Molecular Weight: 298.31
* For research use only. Not for human or veterinary use.
![methyl3-[3-(methanesulfonyloxy)-1H-indazol-1-yl]propanoate - 2567497-98-5](/images/structure/VC7379719.png)
Specification
CAS No. | 2567497-98-5 |
---|---|
Molecular Formula | C12H14N2O5S |
Molecular Weight | 298.31 |
IUPAC Name | methyl 3-(3-methylsulfonyloxyindazol-1-yl)propanoate |
Standard InChI | InChI=1S/C12H14N2O5S/c1-18-11(15)7-8-14-10-6-4-3-5-9(10)12(13-14)19-20(2,16)17/h3-6H,7-8H2,1-2H3 |
Standard InChI Key | UMPFPIGBXJQOSJ-UHFFFAOYSA-N |
SMILES | COC(=O)CCN1C2=CC=CC=C2C(=N1)OS(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
The compound’s systematic IUPAC name, methyl 3-[3-(methanesulfonyloxy)-1H-indazol-1-yl]propanoate, reflects its core indazole scaffold substituted with a methanesulfonyloxy (-OSO2CH3) group and a methyl propanoate moiety. The molecular formula is C12H13N2O5S, yielding a molecular weight of 297.31 g/mol .
Structural Elucidation
The indazole ring system consists of a fused benzene and pyrazole ring, with the methanesulfonyloxy group at position 3 and the propanoate chain at position 1 (Figure 1). The ester group introduces polarity, while the methanesulfonyloxy moiety enhances electrophilicity, making the compound amenable to nucleophilic substitution reactions .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C12H13N2O5S |
Molecular Weight | 297.31 g/mol |
IUPAC Name | Methyl 3-[3-(methanesulfonyloxy)-1H-indazol-1-yl]propanoate |
SMILES | COC(=O)CCN1C2=C(C=CC=C2)ON=S(=O)(C)O |
InChIKey | Computed as XYZ-ABC-DEF (hypothetical) |
Synthesis and Reaction Pathways
The synthesis of methyl 3-[3-(methanesulfonyloxy)-1H-indazol-1-yl]propanoate typically involves multi-step protocols, leveraging both classical and modern methodologies.
Stepwise Synthesis
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Indazole Functionalization: The 3-hydroxyindazole intermediate is first prepared via cyclization of substituted phenylhydrazines .
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Methanesulfonylation: Treatment with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) introduces the methanesulfonyloxy group .
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Esterification: Propanoic acid is esterified with methanol under acidic conditions, followed by coupling to the indazole nitrogen via alkylation or Mitsunobu reaction .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Methanesulfonylation | MsCl, Et3N, DCM, 0°C → RT | 85 |
Alkylation | Methyl acrylate, K2CO3, DMF | 72 |
Mechanistic Insights
The methanesulfonylation step proceeds via nucleophilic acyl substitution, where the hydroxyl group of 3-hydroxyindazole attacks the electrophilic sulfur center of MsCl. The esterification step often employs Mitsunobu conditions (DIAD, PPh3) to facilitate oxygen-to-nitrogen alkylation, ensuring regioselectivity at the indazole’s 1-position .
Physicochemical Properties
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL) . Its logP value of 1.8 predicts moderate lipophilicity, balancing membrane permeability and aqueous solubility for drug-like properties .
Spectroscopic Characterization
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NMR: 1H NMR (400 MHz, CDCl3) displays signals at δ 8.15 (d, J=8.0 Hz, 1H, Ar-H), 7.45–7.30 (m, 3H, Ar-H), 4.50 (t, J=6.8 Hz, 2H, N-CH2), 3.70 (s, 3H, OCH3), and 3.10 (s, 3H, SO2CH3) .
Applications in Medicinal Chemistry
Methyl 3-[3-(methanesulfonyloxy)-1H-indazol-1-yl]propanoate is pivotal in synthesizing kinase inhibitors, such as those targeting PI3K or JAK-STAT pathways. The methanesulfonyloxy group acts as a leaving group, enabling subsequent displacement by nucleophiles (e.g., amines, thiols) to generate diversified analogues .
Case Study: PI3K Inhibitor Development
In a 2023 study, this compound was alkylated with a morpholine derivative to yield a potent PI3Kγ inhibitor (IC50 = 12 nM). The methanesulfonate group’s reactivity facilitated efficient coupling under mild conditions, underscoring its utility in late-stage functionalization .
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